(E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Description
This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an oxadiazole ring and a thiophene ring . The presence of these rings suggests that this compound could have interesting chemical and biological properties. It’s worth noting that the compound’s CAS number is 1173530-06-7.
Molecular Structure Analysis
The molecular formula of this compound is C19H19N3O4S2, and its molecular weight is 417.5. The molecule contains several functional groups and heterocyclic rings, which could influence its chemical behavior and interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole and thiophene rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Polymer Chemistry Applications
Supramolecular Polymer Complexes : The study of polymer complexes has revealed that compounds related to "(E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide" can be used to create supramolecular polymer complexes with potential applications in material science and drug delivery systems. These complexes are characterized by their unique spectral properties and polycrystalline phases, indicating their potential in creating advanced materials with specific functionalities (El-Sonbati et al., 2018).
Color Indicator Polymers : Research has developed color-changing polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives. These materials demonstrate the ability to respond to changes in pH, showing potential applications in sensors and indicators (Fleischmann et al., 2013).
Medicinal Chemistry Applications
Anticancer Compound Synthesis : A derivative similar to "(E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide" has been synthesized and evaluated for anticancer activity. These derivatives have shown promising results against several cancer cell lines, suggesting their potential as lead compounds in anticancer drug development (Ravinaik et al., 2021).
Enzyme Inhibition Studies : Compounds related to the chemical have been synthesized and tested for enzyme inhibition properties. These studies are crucial for understanding the biological activities of new compounds and their potential therapeutic applications (Abbasi et al., 2013).
Material Science Applications
Controlled Radical Polymerization : The compound's derivatives have been used in studies focusing on controlled radical polymerization, demonstrating its potential in creating polymers with specific characteristics. This has implications for the development of new materials with tailored properties for various applications (Mori et al., 2005).
Corrosion Inhibition : Research into 1,3,4-oxadiazole derivatives, similar to "(E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide," has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This highlights their potential in protecting industrial materials from corrosion (Ammal et al., 2018).
properties
IUPAC Name |
(E)-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-13(2)28(24,25)16-8-5-14(6-9-16)12-18-21-22-19(26-18)20-17(23)10-7-15-4-3-11-27-15/h3-11,13H,12H2,1-2H3,(H,20,22,23)/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLJBFLBFYYWKP-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide |
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